2-Amino-2-(1H-indol-5-yl)acetic acid
Overview
Description
“2-Amino-2-(1H-indol-5-yl)acetic acid” is a chemical compound with the CAS Number: 108763-43-5 . It has a molecular weight of 190.2 and its IUPAC name is amino(1H-indol-5-yl)acetic acid . It is a solid substance and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is typically stored in a dry room at normal temperature .Scientific Research Applications
Crystallographic Insights
The study of the crystal structure of compounds related to 2-Amino-2-(1H-indol-5-yl)acetic acid reveals significant insights into the geometric and molecular interactions essential for various applications in scientific research. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adducts with acetic acid and water demonstrates the importance of hydrogen bonding in stabilizing molecular structures. This research underlines the role of amino acids in biological processes such as methylation, detoxication, and antioxidation, highlighting their utility in pharmaceutical and food industries (Jian Li, Zunjun Liang, & X. Tai, 2009).
Biochemical Applications
Derivatives of this compound, such as its aminoethyl-substituted indole-3-acetic acids, have been explored for creating novel research tools. These derivatives are useful for designing immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes. Such advancements facilitate the development of monoclonal antibodies and offer a method for biochemical recognition, demonstrating potential for therapeutic applications (N. Ilić et al., 2005).
Synthetic Chemistry
The exploration of this compound in synthetic chemistry has led to the development of various novel compounds. For example, the synthesis of N-substituted derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic acid showcases the versatility of indole compounds containing an amino group. These developments have implications for the synthesis of complex molecules with potential pharmacological activities (S. Maklakov, Y. I. Smushkevich, & I. Magedov, 2002).
Pharmacological Screening
In pharmacological research, derivatives of this compound have been synthesized and screened for their potential antibacterial properties. The creation of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene]acetohydrazides and related compounds demonstrates their moderate to weak anti-enzymatic potential against various enzymes, highlighting the potential for these molecules to serve as therapeutic agents against inflammatory ailments (K. Rubab et al., 2017).
Mechanism of Action
Target of Action
2-Amino-2-(1H-indol-5-yl)acetic acid is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
This compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Properties
IUPAC Name |
2-amino-2-(1H-indol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJJDZBNTOYJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711574 | |
Record name | Amino(1H-indol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108763-43-5 | |
Record name | Amino(1H-indol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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